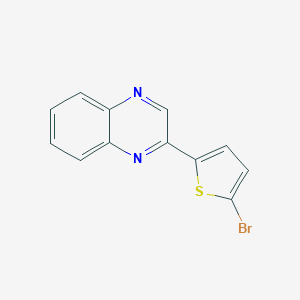

2-(5-Bromothiophen-2-yl)quinoxaline

Description

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHGFAOYCJJCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384208 | |

| Record name | 2-(5-bromo-2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-75-8 | |

| Record name | 2-(5-Bromo-2-thienyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromothiophen-2-yl)quinoxaline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(5-Bromothiophen-2-yl)quinoxaline. While specific experimental data for this particular molecule is limited in currently available literature, this document extrapolates information from closely related analogs and the broader class of quinoxaline derivatives to offer valuable insights for research and development.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. The structure of the title compound features a 5-bromothiophen-2-yl substituent at the 2-position of the quinoxaline core.

Chemical Structure:

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₁₂H₇BrN₂S |

| Molecular Weight | 291.17 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available. Related compounds have melting points ranging from 100-250 °C. |

| Boiling Point | Not available. |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

| CAS Number | 175135-75-8[1] |

Table 2: Predicted Spectral Data Characteristics

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the quinoxaline and thiophene rings. The chemical shifts would be influenced by the bromine substituent and the electron-withdrawing nature of the quinoxaline ring system. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the substituted carbons of the quinoxaline and thiophene rings. |

| IR Spectroscopy | Characteristic peaks for C=N stretching of the pyrazine ring, C-H stretching of the aromatic rings, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general methods for quinoxaline synthesis and starting materials suggested by chemical suppliers, a plausible synthetic route can be proposed. The most common and effective method for synthesizing quinoxaline analogues is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound[2].

A likely precursor for the thiophene moiety is 2-(2-bromoacetyl)-5-bromothiophene , and for the quinoxaline core, 1,2-diaminobenzene (o-phenylenediamine) would be the corresponding reactant[3].

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar reactions and requires optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: Add a solution of 2-(2-bromoacetyl)-5-bromothiophene (1 equivalent) in the same solvent to the flask.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product is then neutralized, filtered, and washed.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Potential Biological Activities and Drug Development Applications

While no specific biological studies have been reported for this compound, the quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous quinoxaline derivatives have been investigated and developed for various therapeutic applications.

Table 3: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | Therapeutic Area | References |

| Anticancer/Antitumor | Oncology | [1][2][4] |

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases | [1][2][5] |

| Antiviral | Infectious Diseases | [1] |

| Anti-inflammatory | Inflammation & Immunology | [6] |

| Kinase Inhibitors | Oncology, Inflammatory Diseases | [1] |

| Anticonvulsant | Neurology | [1] |

| Antimalarial | Infectious Diseases | [1] |

| Antitubercular | Infectious Diseases | [1] |

The diverse biological activities of quinoxalines stem from the ability of the planar heterocyclic system to intercalate with DNA and interact with various enzymes and receptors. The introduction of the bromothiophene moiety in this compound may modulate its biological activity, potency, and selectivity. The bromine atom can participate in halogen bonding, and the thiophene ring can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties.

Given the established anticancer and antimicrobial properties of many quinoxaline derivatives, it is plausible that this compound could be a valuable candidate for further investigation in these therapeutic areas.

Logical Relationship for Drug Discovery Potential

The following diagram outlines the logical progression from the chemical scaffold to its potential therapeutic applications.

Caption: Logical flow from chemical structure to potential biological activities.

Conclusion and Future Directions

This compound is a molecule of interest due to its quinoxaline core, which is associated with a wide range of pharmacological activities. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on related structures.

For researchers and drug development professionals, the immediate next steps should involve:

-

Synthesis and Characterization: The foremost priority is to synthesize this compound and thoroughly characterize it using modern analytical techniques to establish its definitive physicochemical and spectral properties.

-

Biological Evaluation: A comprehensive biological screening of the purified compound against a panel of cancer cell lines and microbial strains is crucial to determine its therapeutic potential.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the mechanism of action, including potential interactions with biological targets and effects on signaling pathways, would be warranted.

The exploration of this compound and its analogs holds promise for the discovery of novel therapeutic agents.

References

- 1. Cas 175135-75-8,2-(5-bromo-2-thienyl)quinoxaline | lookchem [lookchem.com]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-(5-Bromothiophen-2-yl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a likely synthetic protocol for the chemical compound 2-(5-Bromothiophen-2-yl)quinoxaline. Due to the absence of a single comprehensive publication detailing all aspects of this specific molecule, this guide consolidates information from published data on structurally analogous compounds to provide a robust predictive and methodological resource.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | ~ 7.20 - 7.30 | d | ~ 4.0 |

| H-4' | ~ 7.70 - 7.80 | d | ~ 4.0 |

| H-3 | ~ 9.25 | s | - |

| H-5, H-8 | ~ 8.10 | m | - |

| H-6, H-7 | ~ 7.75 | m | - |

Predicted data is based on analogous compounds reported in the literature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5' | ~ 115 |

| C-3' | ~ 128 |

| C-4' | ~ 131 |

| C-2' | ~ 145 |

| C-5, C-8 | ~ 129 |

| C-6, C-7 | ~ 130 |

| C-4a, C-8a | ~ 142 |

| C-2 | ~ 147 |

| C-3 | ~ 143 |

Predicted data is based on analogous compounds reported in the literature.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 290.9797 |

Calculated for the molecular formula: C₁₂H₇BrN₂S

Experimental Protocols

The synthesis of this compound can be achieved through the well-established condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone. The following protocol is a generalized method based on common procedures for the synthesis of quinoxaline derivatives.

Synthesis of this compound from 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and o-phenylenediamine

This reaction involves the condensation of an α-bromoketone with o-phenylenediamine.

Materials:

-

2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one

-

o-phenylenediamine

-

Ethanol or Toluene

-

Sodium bicarbonate (optional, as a base)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine in ethanol.

-

Add 1 equivalent of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one to the solution.

-

If desired, add a mild base such as sodium bicarbonate (1.1 equivalents) to scavenge the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and its proposed synthesis pathway.

Caption: Chemical Structure of this compound.

Caption: Proposed Synthesis Pathway for this compound.

Crystal Structure Analysis of Thiophene-Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of thiophene-quinoxaline compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document outlines the key crystallographic features of these compounds, detailed experimental protocols for their synthesis and analysis, and insights into their potential mechanisms of action, particularly in the context of cancer therapeutics.

Introduction to Thiophene-Quinoxaline Compounds

Thiophene-quinoxaline derivatives are a class of organic molecules characterized by a fused ring system comprising a thiophene ring and a quinoxaline moiety. The electron-rich nature of the thiophene ring and the electron-accepting properties of the quinoxaline core impart these compounds with interesting donor-acceptor characteristics.[1] This electronic structure is often associated with significant biological activity, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, the planarity and rigidity of the fused ring system facilitate intermolecular interactions, leading to diverse and often predictable crystal packing arrangements. The study of their crystal structures through single-crystal X-ray diffraction is paramount to understanding their structure-property relationships and for the rational design of new derivatives with enhanced therapeutic or material properties.

Experimental Protocols

Synthesis of Thiophene-Quinoxaline Derivatives

A common and effective method for the synthesis of thiophene-quinoxaline derivatives is the condensation reaction between a thiophene-containing 1,2-dicarbonyl compound and an o-phenylenediamine. For more complex, substituted derivatives, a multi-step synthesis involving a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is often employed.[2]

Example Protocol: Microwave-Assisted Synthesis

This protocol is a representative example for the synthesis of a thiophene-substituted quinoxaline.

-

Condensation: In a microwave reactor vessel, combine the thiophene-based dicarbonyl compound (1.0 mmol) and the appropriate o-phenylenediamine (1.0 mmol) in ethanol.

-

Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[1]

-

Isolation: After cooling, the product often crystallizes directly from the reaction mixture. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Workflow for Synthesis of Thiophene-Quinoxaline Derivatives

Single-Crystal X-ray Diffraction (SCXRD)

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Crystallization Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified thiophene-quinoxaline compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/hexane) to form a nearly saturated solution.

-

Crystal Growth: Filter the solution into a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Experimental Workflow for Crystal Structure Analysis

Crystallographic Data of Selected Thiophene-Quinoxaline Compounds

The following tables summarize key crystallographic data for representative thiophene-quinoxaline derivatives reported in the literature. These data provide a basis for comparing the structural features of different compounds within this class.

Table 1: Unit Cell Parameters of Selected Thiophene-Quinoxaline Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Monoclinic | P2₁/c | 12.2009(17) | 8.3544(9) | 13.9179(17) | 104.980(5) | 1370.8(3) | 4 | [3] |

| 2,3-Bis(thiophen-3-yl)quinoxaline | Monoclinic | P2₁/c | 15.966(2) | 5.5741(15) | 15.629(4) | 98.25(2) | 1376.5(6) | 4 | [4] |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

| Compound | Bond/Angle/Torsion | Value | Ref. |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | C(1)-S(1) | 1.701(3) Å | [3] |

| C(4)-S(1) | 1.711(2) Å | [3] | |

| C(1)-S(1)-C(4) | 89.55(13)° | [3] | |

| S(1)-C(4)-C(5)-N(3) | -25.3° | [3] | |

| 2,3-Bis(thiophen-3-yl)quinoxaline | Dihedral angle between quinoxaline and thienyl ring 1 | 63.94(8)° | [4] |

| Dihedral angle between quinoxaline and thienyl ring 2 | 21.35(8)° | [4] | |

| Dihedral angle between the two thienyl rings | 62.71(10)° | [4] |

Biological Activity and Signaling Pathways

Several thiophene and quinoxaline derivatives have been investigated for their anticancer properties.[5] One of the key mechanisms of action for some of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways.[7] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Thiophene-quinoxaline compounds can act as EGFR inhibitors by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling.

EGFR Signaling Pathway and Inhibition by Thiophene-Quinoxaline Compounds

Conclusion

The crystal structure analysis of thiophene-quinoxaline compounds provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This information is crucial for understanding their physicochemical properties and biological activities. The synthetic accessibility of these compounds, coupled with their potential to act as inhibitors of key signaling pathways, such as the EGFR cascade, makes them a promising scaffold for the development of novel therapeutic agents. The detailed experimental protocols and compiled crystallographic data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, facilitating further exploration and application of this important class of heterocyclic compounds.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Bis(thiophen-3-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

Photophysical Properties of 2-(5-Bromothiophen-2-yl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2-(5-Bromothiophen-2-yl)quinoxaline and its derivatives. While direct, extensive data on the singular compound is limited in publicly available literature, this document extrapolates and presents key data from closely related 2,3-bis(5-arylthiophen-2-yl)quinoxaline analogues. This guide covers synthetic methodologies, detailed experimental protocols for photophysical characterization, and a summary of key quantitative data. The information is intended to serve as a foundational resource for researchers interested in the application of these compounds in materials science and medicinal chemistry.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse applications, ranging from medicinal chemistry to materials science. Their inherent electron-accepting nature, coupled with the potential for extensive π-conjugation, makes them excellent candidates for the development of novel fluorophores and electronic materials. The introduction of a thiophene moiety, particularly a brominated one, at the 2-position of the quinoxaline core is expected to modulate the electronic and photophysical properties, offering avenues for further functionalization through cross-coupling reactions. This guide focuses on the synthesis and photophysical characteristics of this compound and its closely related derivatives.

Synthesis

The synthesis of this compound and its analogues generally involves the condensation of an appropriate o-diamine with a 1,2-dicarbonyl compound. For the synthesis of related bis(5-bromothiophen-2-yl)quinoxalines, a common starting material is 1,2-bis(5-bromothien-2-yl)-1,2-ethanedione, which is then condensed with a substituted o-phenylenediamine.

A general synthetic approach is outlined below:

Caption: Synthetic workflow for quinoxaline derivatives.

Further functionalization can be achieved via Suzuki or Stille cross-coupling reactions at the bromine position to introduce various aryl groups.

Photophysical Properties

The photophysical properties of quinoxaline derivatives are heavily influenced by the nature of the substituents at the 2 and 3 positions. The introduction of arylthienyl groups generally leads to compounds with interesting absorption and emission characteristics.

UV-Vis Absorption and Fluorescence Emission

The following table summarizes the photophysical data for a series of related 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives in different solvents. This data provides a strong indication of the expected properties of this compound.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| 5a | Toluene | 435 | 531 | 4317 | 0.14 |

| Acetonitrile | 433 | 598 | 7149 | <0.01 | |

| 5b | Toluene | 363 | 480 | 6689 | 0.11 |

| Acetonitrile | 362 | 539 | 9481 | <0.01 | |

| 5c | Toluene | 368 | 483 | 6402 | 0.08 |

| Acetonitrile | 366 | 545 | 9406 | <0.01 | |

| 5d | Toluene | 365 | 483 | 6599 | 0.09 |

| Acetonitrile | 363 | 544 | 9600 | <0.01 |

Data extrapolated from a study on 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives.[1]

The compounds generally exhibit a significant positive solvatochromism, with a notable red-shift in the emission spectra in more polar solvents like acetonitrile, which is indicative of a more polar excited state due to intramolecular charge transfer (ICT).[1]

Experimental Protocols

General Synthesis of 2,3-bis(5-arylthiophen-2-yl)quinoxalines

A mixture of the appropriate 1,2-bis(5-arylthien-2-yl)-1,2-ethanedione (1.0 mmol) and the corresponding o-phenylenediamine (1.0 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired quinoxaline derivative. Further purification can be achieved by recrystallization or column chromatography.

Photophysical Measurements

UV-Vis absorption spectra are typically recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The fluorescence quantum yields are determined using a reference standard with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546). The concentration of the sample solutions is typically in the range of 10-5 to 10-6 M.[2]

The following diagram illustrates a general workflow for photophysical characterization:

Caption: Workflow for photophysical characterization.

Potential Applications

Given their favorable photophysical properties, this compound and its derivatives are promising candidates for a variety of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): Their fluorescence in the blue-green region of the spectrum makes them suitable for use as emitters in OLED devices.

-

Fluorescent Probes and Sensors: The sensitivity of their emission to the polarity of the environment suggests potential applications as fluorescent probes for sensing changes in local environments.

-

Pharmacological Agents: Quinoxaline derivatives have a well-documented history of diverse biological activities, and these compounds could be explored for their potential as anticancer, antimicrobial, or antiviral agents.[3][4]

Conclusion

While specific data for this compound remains to be fully elucidated in dedicated studies, the analysis of its close structural analogues provides a robust framework for predicting its photophysical behavior. The synthetic accessibility and the tunable nature of the quinoxaline-thiophene scaffold make this class of compounds a fertile ground for further research and development in both materials science and medicinal chemistry. This guide serves as a starting point for researchers looking to explore the potential of these promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Influence of Solvent Polarity: A Technical Guide to Solvatochromism in Donor-Acceptor Quinoxaline Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating phenomenon of solvatochromism as observed in donor-acceptor (D-A) substituted quinoxaline dyes. Quinoxaline derivatives are a significant class of heterocyclic compounds, widely explored in medicinal chemistry and materials science for their diverse biological activities and intriguing photophysical properties.[1][2] Their application as fluorescent probes and sensors is often underpinned by their solvatochromic behavior, where the color of the dye changes in response to the polarity of its solvent environment.[3][4] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the solvatochromism of these promising molecules.

The Core Principle: Intramolecular Charge Transfer (ICT)

The solvatochromism observed in donor-acceptor quinoxaline dyes is primarily driven by a process known as intramolecular charge transfer (ICT). In these systems, an electron-donating group (the donor) is conjugated to an electron-withdrawing quinoxaline core (the acceptor).[2][5] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor.[6]

This charge separation leads to a significant increase in the dipole moment of the dye molecule in the excited state (µe) compared to its ground state (µg).[7] In polar solvents, the larger dipole moment of the excited state is better stabilized by the surrounding solvent molecules than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the emission spectrum. Conversely, in non-polar solvents, the excited state is less stabilized, leading to a blue-shift (hypsochromic shift) in the emission. This solvent-dependent spectral shift is the essence of positive solvatochromism.[8]

Caption: Energy level diagram illustrating positive solvatochromism.

Synthesis of Donor-Acceptor Quinoxaline Dyes

The synthesis of donor-acceptor quinoxaline dyes typically involves the condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound, which can be substituted with various donor moieties.[9] Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[5]

General Experimental Protocol for Synthesis

A common synthetic route involves the reaction of a substituted 1,2-phenylenediamine with a substituted benzil derivative in a suitable solvent, such as ethanol or acetic acid, often under reflux or microwave irradiation. The product can then be purified by recrystallization or column chromatography.

Example Synthetic Scheme:

Caption: General workflow for the synthesis of donor-acceptor quinoxaline dyes.

Experimental Investigation of Solvatochromism

The solvatochromic properties of quinoxaline dyes are primarily investigated using UV-visible absorption and fluorescence spectroscopy.[10]

Protocol for Spectroscopic Measurements

-

Solution Preparation: Prepare dilute solutions (typically in the micromolar range to avoid aggregation) of the quinoxaline dye in a series of solvents with varying polarities.[7] A common selection of solvents includes non-polar (e.g., hexane, toluene), polar aprotic (e.g., tetrahydrofuran, dichloromethane, acetonitrile), and polar protic (e.g., ethanol, methanol) solvents.

-

UV-Visible Absorption Spectroscopy: Record the absorption spectra of the dye in each solvent using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs_max).

-

Fluorescence Spectroscopy: Record the emission spectra of the dye in each solvent using a spectrofluorometer. The excitation wavelength is typically set at the λ_abs_max for each respective solvent. Determine the wavelength of maximum emission (λ_em_max).

-

Data Analysis: Analyze the collected spectral data to determine the Stokes shift (the difference in wavenumbers between the absorption and emission maxima), and correlate the spectral shifts with solvent polarity scales such as the Reichardt's dye E_T(30) scale or the Lippert-Mataga polarity function.[5][11]

Caption: Experimental workflow for studying solvatochromism.

Quantitative Solvatochromic Data

The following tables summarize the photophysical properties of representative donor-acceptor quinoxaline dyes in various solvents, illustrating the impact of solvent polarity on their absorption and emission characteristics.

Table 1: Photophysical Data for Thiophene-Substituted Quinoxaline Dyes [5]

| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 390 | 450 | 3400 |

| Toluene | 395 | 475 | 4000 |

| Dichloromethane | 400 | 510 | 5000 |

| Acetonitrile | 400 | 530 | 5700 |

| Methanol | 405 | 550 | 6100 |

Note: Data is representative and may vary for specific thiophene-substituted quinoxaline derivatives.

Table 2: Photophysical Data for Aminostyrylquinoxaline Dyes [4]

| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 420 | 480 | 2900 |

| Diethyl Ether | 425 | 510 | 3900 |

| Tetrahydrofuran | 430 | 540 | 4700 |

| Acetone | 435 | 560 | 5200 |

| Dimethyl Sulfoxide | 440 | 580 | 5800 |

Note: Data is representative and may vary for specific aminostyrylquinoxaline derivatives.

Applications in Research and Development

The pronounced solvatochromism of donor-acceptor quinoxaline dyes makes them highly valuable for a range of applications:

-

Fluorescent Probes: Their sensitivity to the local environment allows them to be used as probes to study the polarity of microenvironments, such as in biological membranes or polymer matrices.[5]

-

Sensors: They can be designed as chemosensors where the binding of an analyte induces a change in the local polarity, leading to a detectable color or fluorescence change.[3][12]

-

Organic Electronics: The tunable photophysical properties of these dyes are also of interest for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2][13]

Conclusion

Donor-acceptor quinoxaline dyes exhibit significant solvatochromism, a property that is directly linked to the intramolecular charge transfer character of their excited state. This comprehensive guide has outlined the fundamental principles, synthetic strategies, and experimental methodologies for studying this phenomenon. The provided quantitative data and workflows serve as a valuable resource for researchers and professionals engaged in the design and application of these versatile fluorophores in diverse fields, including medicinal chemistry, materials science, and drug development. The continued exploration of structure-property relationships in this class of dyes is expected to lead to the development of even more sophisticated and sensitive molecular probes and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Frontier Molecular Orbital Analysis of 2-(5-Bromothiophen-2-yl)quinoxaline and Related Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Quinoxaline Derivatives and Frontier Orbitals

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely investigated for their diverse applications in pharmaceuticals, organic electronics, and chemosensors. Their electronic properties, governed by the HOMO and LUMO energy levels and the corresponding HOMO-LUMO gap, are critical determinants of their functionality. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting capacity of a molecule. The energy gap is a key factor influencing the molecule's stability, reactivity, and optical and electronic characteristics.

For donor-acceptor (D-A) type molecules like 2-(5-Bromothiophen-2-yl)quinoxaline, where the thiophene moiety can act as a donor and the quinoxaline as an acceptor, understanding the frontier orbital energies is paramount for designing molecules with tailored properties.

HOMO-LUMO Energy Levels of Structurally Related Compounds

While specific data for this compound is unavailable, research on analogous compounds provides valuable reference points. The following table summarizes the electronic properties of a structurally related quinoxaline derivative.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g, eV) | Method | Source |

| Poly(5‐(6‐(5‐(4,8‐bis((2‐ethylhexyl)oxy)benzo[1,2‐b:4,5‐b′]dithiophen‐2‐yl)‐4‐(2‐ethylhexyl)thiophen‐2‐yl)‐4,8‐bis ((2‐ethylhexyl)oxy)benzo[1,2‐b:4,5‐b′]dithiophen‐2‐yl)‐2,3‐bis(3,4‐bis(octyloxy)phenyl)quinoxaline) (PQBT) | -5.58 | -3.30 | 2.28 | Cyclic Voltammetry | [1] |

Experimental and Computational Protocols

The determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical and spectroscopic techniques, often complemented by computational modeling.

Experimental Methodologies

3.1.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to probe the redox behavior of a compound and to estimate the energies of its frontier molecular orbitals.

-

Principle: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte. A linearly varying potential is applied to a working electrode, and the resulting current is measured. The potential at which the compound is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO.

-

Typical Protocol:

-

Instrumentation: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[2]

-

Sample Preparation: A solution of the quinoxaline derivative (typically in the millimolar range) is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane, or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is deoxygenated by purging with an inert gas like nitrogen or argon.

-

Measurement: The potential is swept between a defined range, and the resulting voltammogram is recorded. The onset potentials of the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks are determined from the curve.

-

Energy Level Calculation: The HOMO and LUMO energy levels are then calculated using empirical formulas that relate the measured potentials to the vacuum level, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO = -[E_onset,ox - E_½(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_onset,red - E_½(Fc/Fc⁺) + 4.8] eV

-

-

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical HOMO-LUMO gap.

-

Principle: When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied orbital. The lowest energy absorption band in the UV-Vis spectrum typically corresponds to the transition from the HOMO to the LUMO.

-

Typical Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform, THF, or toluene).

-

Measurement: The absorption spectrum is recorded using a spectrophotometer.

-

Energy Gap Calculation: The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical energy gap (E_g_opt) using the following equation:

-

E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Computational Methodology: Density Functional Theory (DFT)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules.

-

Principle: DFT calculations solve the Schrödinger equation for a molecule to determine its electron density and, from that, its energy and molecular orbitals.

-

Typical Protocol:

-

Structure Optimization: The geometry of the molecule is first optimized to find its most stable conformation.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are then calculated.

-

Functional and Basis Set: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). These choices should be validated against experimental data where possible.

-

Visualizations

Caption: Molecular structure and frontier orbital energy levels.

Caption: Workflow for experimental and computational analysis.

Conclusion

While direct experimental or computational data on the HOMO and LUMO energy levels of this compound are not currently available in the literature, this guide provides a robust framework for understanding and determining these crucial parameters. By examining the properties of structurally similar quinoxaline derivatives and detailing the standard experimental and computational methodologies, researchers are equipped with the necessary knowledge to either predict the electronic behavior of the target molecule or to conduct their own investigations. The interplay of the electron-donating thiophene moiety and the electron-accepting quinoxaline core suggests that this class of compounds holds significant promise for applications where tailored electronic properties are essential. Further experimental and theoretical studies on this compound are warranted to fully elucidate its potential.

References

Theoretical Insights into Brominated Quinoxaline Derivatives: A DFT Perspective for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of bromine atoms to the quinoxaline scaffold can significantly modulate these activities, enhancing potency and selectivity. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the structural and electronic properties of these brominated derivatives, providing invaluable insights for rational drug design. This technical guide explores the application of theoretical DFT studies to brominated quinoxaline derivatives, detailing computational and experimental methodologies, summarizing key quantitative data, and visualizing fundamental workflows and biological mechanisms.

Introduction to Quinoxaline Derivatives in Drug Development

Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous commercial drugs and exhibit a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4][5] Bromination of the quinoxaline core is a key synthetic strategy to enhance biological efficacy.[6] Computational methods, particularly DFT, offer a cost-effective and time-efficient approach to screen and design novel brominated quinoxaline candidates for experimental validation.[7]

Methodologies: Experimental and Computational Protocols

Experimental Protocols: Synthesis and Characterization

The synthesis of brominated quinoxaline derivatives often involves multi-step reactions. A common precursor, 6-bromo-2,3-dichloroquinoxaline, can be prepared from 4-bromo-o-phenylenediamine and oxalic acid, followed by chlorination. This intermediate is then amenable to nucleophilic substitution to introduce various functional groups.[8] Another key strategy is the direct bromination of quinoxaline scaffolds using reagents like N-bromosuccinimide (NBS) or bromine in solvents such as dichloromethane or triflic acid.[1][6]

General Protocol for Bromination using NBS:

-

Dissolution: The starting quinoxaline derivative is dissolved in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂).

-

Reagent Addition: N-bromosuccinimide (NBS) is added to the solution, often portion-wise, under an inert atmosphere (e.g., argon).

-

Reaction: The mixture is stirred at room temperature in the dark for a specified period (e.g., 5 hours to 2 days).[1]

-

Work-up: The reaction is quenched, typically with water. The organic layer is separated, washed with a basic solution like NaHCO₃, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified using techniques like silica gel column chromatography or recrystallization.

Characterization Techniques: The synthesized compounds are typically characterized using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and confirm the position of bromine atoms and other substituents.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.[6]

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.[1]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of brominated quinoxaline derivatives. These studies are typically performed using software packages like Gaussian or Spartan.[8][9]

Typical DFT Workflow:

-

Structure Drawing: The 2D structure of the brominated quinoxaline derivative is drawn using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to obtain a stable structure corresponding to a minimum on the potential energy surface. The B3LYP functional is commonly employed for this purpose.[9][10][11]

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently used for quinoxaline derivatives, providing a good balance between accuracy and computational cost.[10][12][13][14]

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).[11]

-

Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability.[12][14]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

-

Time-Dependent DFT (TD-DFT): Used to predict electronic absorption spectra (UV-Vis) and excitation energies.[10][15]

-

Data Presentation: Quantitative DFT Results

DFT studies yield a wealth of quantitative data that helps in comparing different derivatives and understanding structure-activity relationships. The following tables summarize typical calculated parameters for a representative set of brominated quinoxaline derivatives.

Note: The values presented are illustrative and represent typical ranges found in the literature for similar compounds. Exact values are highly dependent on the specific molecule and the level of theory used.

Table 1: Calculated Molecular Geometries for a Representative Brominated Quinoxaline

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Br | ~1.90 Å |

| C=N | ~1.30 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-N-C | ~117° | |

| Dihedral Angle | Br-C-C-N | ~0° or ~180° (for planarity) |

Table 2: Calculated Quantum Chemical Parameters

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Quinoxaline | -6.5 | -1.5 | 5.0 | 2.5 |

| 6-Bromoquinoxaline | -6.7 | -1.8 | 4.9 | 2.45 |

| 6,7-Dibromoquinoxaline | -6.9 | -2.1 | 4.8 | 2.4 |

A smaller HOMO-LUMO gap generally indicates higher reactivity.[16]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to provide clear visual representations of complex processes and relationships.

General Workflow for DFT Studies

This diagram outlines the typical steps involved in a computational study of a brominated quinoxaline derivative, from initial structure input to the final analysis of its properties.

Molecular Structure of 6,7-Dibromoquinoxaline

This diagram provides a simplified, schematic representation of the molecular structure of a key brominated quinoxaline derivative.

Proposed Mechanism: Topoisomerase II Inhibition

Several quinoxaline derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[17][18] The planar structure of the quinoxaline ring allows it to intercalate between DNA base pairs, stabilizing the DNA-enzyme complex and preventing the re-ligation of DNA strands, which ultimately leads to apoptosis.[18][19]

Conclusion and Future Directions

Theoretical DFT studies provide a robust framework for understanding the intricate relationship between the structure and function of brominated quinoxaline derivatives. By calculating key parameters like molecular geometry and frontier orbital energies, researchers can predict the reactivity, stability, and potential biological activity of novel compounds before their synthesis. This in-silico approach significantly accelerates the drug discovery pipeline by prioritizing candidates with the most promising profiles for further experimental investigation. Future work will likely involve the use of more advanced computational models, including machine learning and quantum mechanics/molecular mechanics (QM/MM) simulations, to better predict the behavior of these compounds in complex biological environments and to refine the design of next-generation quinoxaline-based therapeutics.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Search Results [beilstein-journals.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives… [ouci.dntb.gov.ua]

- 13. doaj.org [doaj.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 17. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Electron-Withdrawing Potential of the Quinoxaline Moiety: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline core, a fused heterocyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science. Its inherent electron-deficient nature, arising from the presence of two nitrogen atoms in the pyrazine ring, imparts a unique electronic character that is pivotal to its diverse applications. This technical guide provides a comprehensive overview of the electron-withdrawing potential of the quinoxaline moiety, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its properties for drug design and materials development.

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing nature of the quinoxaline ring can be quantified through various physicochemical parameters. These parameters are invaluable for understanding structure-activity relationships (SAR) and for the rational design of molecules with tailored electronic properties.

Acidity (pKa)

The basicity of the nitrogen atoms in the quinoxaline ring is significantly reduced due to the electron-withdrawing effect of the fused benzene ring and the second nitrogen atom. The pKa of quinoxaline is 0.60, indicating it is a weak base.[1] Substitution on the quinoxaline ring further modulates this basicity, providing a quantitative measure of the electronic influence of the substituents. For instance, the introduction of an electron-withdrawing chlorine atom at the 2-position further decreases the basicity, as reflected in the pKa of 2-chloroquinoxaline, which is -1.21.[2][3]

| Compound | pKa |

| Quinoxaline | 0.60[1] |

| 2-Chloroquinoxaline | -1.21[2][3] |

Table 1: pKa Values of Quinoxaline and a Substituted Derivative. This table illustrates the impact of an electron-withdrawing substituent on the basicity of the quinoxaline core.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the electron-accepting ability of quinoxaline derivatives. The reduction potential is a direct measure of the ease with which the molecule accepts an electron. Lower (less negative) reduction potentials indicate a stronger electron-withdrawing character. The introduction of electron-withdrawing groups, such as fluorine or cyano moieties, generally leads to a decrease in the LUMO energy level and a less negative reduction potential, signifying an enhanced electron-accepting capability.[4]

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reduction Potential (Ered, V vs. Fc/Fc+) |

| PBCl-MTQF (Fluoro-substituted) | -5.06 | -3.27 | 1.79 | - |

| PBCl-MTQCN (Cyano-substituted) | -5.14 | -3.38 | 1.76 | - |

| Quinoxalin-2(1H)-one (QO) | - | - | - | 0.123 (vs. SHE)[5] |

| 3-Methylquinoxalin-2(1H)-one (MQO) | - | - | - | 0.015 (vs. SHE)[5] |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | - | - | - | -0.254 (vs. SHE)[5] |

Table 2: Frontier Molecular Orbital Energies and Redox Potentials of Selected Quinoxaline Derivatives. This table provides a comparison of the electronic properties of various quinoxaline-based compounds, highlighting the influence of substituents on their electron-accepting nature.[4][5]

Experimental Protocols

The synthesis and characterization of quinoxaline derivatives are fundamental to exploring their electronic properties. The following section provides detailed methodologies for the synthesis of a representative quinoxaline and the determination of its redox potential.

Synthesis of 2,3-Diphenylquinoxaline

The most common and versatile method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

Materials:

-

o-Phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Catalyst (e.g., a few drops of acetic acid or a solid acid catalyst)

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of o-phenylenediamine in 8 mL of ethanol.

-

In a separate beaker, dissolve 1 mmol of benzil in 8 mL of ethanol, warming gently if necessary.

-

Add the benzil solution to the o-phenylenediamine solution.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol.

-

For further purification, the crude product can be recrystallized from ethanol.

-

Dry the purified 2,3-diphenylquinoxaline product in a desiccator.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a compound.

Materials and Equipment:

-

A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)

-

Potentiostat

-

Quinoxaline derivative sample

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of the quinoxaline derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range where the reduction of the quinoxaline derivative is expected. A typical starting range could be from 0 V to -2.0 V vs. a reference electrode like Ag/AgCl.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.

-

Determine the half-wave potential (E₁/₂) which is an approximation of the standard redox potential. It is calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (Epc + Epa) / 2).

-

Caption: Experimental workflow for determining redox potentials via cyclic voltammetry.

Applications in Drug Development and Materials Science

The electron-withdrawing nature of the quinoxaline moiety is a key determinant of its biological activity and its utility in electronic materials.

-

Drug Development: In medicinal chemistry, the electron-deficient quinoxaline ring can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets. This property is exploited in the design of various therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[8] The electron-withdrawing core can influence the pharmacokinetic and pharmacodynamic properties of the drug molecule.

-

Materials Science: In the realm of materials science, quinoxaline derivatives are extensively used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as acceptors in organic solar cells.[4] Their ability to accept and transport electrons efficiently is a direct consequence of their low-lying LUMO energy levels, a characteristic feature of their electron-deficient nature.

Conclusion

The quinoxaline moiety possesses a potent and tunable electron-withdrawing character that makes it a privileged scaffold in both drug discovery and materials science. A thorough understanding of its electronic properties, quantified by parameters such as pKa and redox potentials, is essential for the rational design of novel quinoxaline-based compounds. The experimental protocols provided in this guide offer a practical framework for the synthesis and electronic characterization of these versatile molecules. As research continues to uncover the full potential of this remarkable heterocyclic system, the principles outlined herein will serve as a valuable resource for scientists and researchers in the field.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Bromothiophene-Containing Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, and its brominated derivatives are of particular interest due to their diverse and potent biological activities. The introduction of a bromine atom can significantly modulate the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and ability to interact with biological targets. This technical guide provides a comprehensive overview of the biological activities of bromothiophene-containing heterocycles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and spasmolytic properties. Detailed experimental protocols for key biological assays are provided, along with quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Bromothiophene-containing heterocycles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular processes.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected bromothiophene derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3s | K562 (Leukemia) | Submicromolar | |

| 5e | K562 (Leukemia) | Submicromolar | |

| Compound 6 | MCF-7 (Breast) | 11.7 | |

| HepG2 (Liver) | 0.21 | ||

| A549 (Lung) | 1.7 | ||

| Compound 2b | Hep3B (Liver) | 5.46 | |

| Compound 2d | Hep3B (Liver) | 8.85 | |

| Compound 2e | Hep3B (Liver) | 12.58 | |

| Compound 8e | Various | 0.411 - 2.8 |

Signaling Pathways in Anticancer Activity

Several bromothiophene derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in the development and progression of many cancers, including colorectal cancer. Some thiophene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Bromothiophene-containing compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromothiophene compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Bromothiophene derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 26 | Staphylococcus aureus | 16 | |

| Enterococcus faecalis | 16 | ||

| Bacillus cereus | 16 | ||

| Candida albicans | 16 | ||

| Compound 4F | Salmonella Typhi (XDR) | 3.125 | |

| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | |

| Compound S4 | C. albicans, A. niger | 0.91 (µM/ml) | |

| Compound 4 | Col-R A. baumannii | 16 (MIC50) | |

| Col-R E. coli | 8 (MIC50) | ||

| Compound 5 | Col-R A. baumannii | 16 (MIC50) | |

| Col-R E. coli | 32 (MIC50) | ||

| Compound 8 | Col-R A. baumannii | 32 (MIC50) | |

| Col-R E. coli | 32 (MIC50) |

Proposed Antimicrobial Mechanisms of Action

The precise mechanisms by which bromothiophene-containing heterocycles exert their antimicrobial effects are still under investigation. However, several potential modes of action have been proposed, including disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid or protein synthesis.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Bromothiophene-containing compounds

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the bromothiophene compounds in the broth directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (inoculum with a standard antimicrobial agent).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge. Bromothiophene derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of bromothiophene compounds against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key indicator of their anti-inflammatory potential.

| Compound ID | Enzyme Target | IC50 (µM) | Reference |

| Compound 21 | COX-2 | 0.67 | |

| LOX | 2.33 | ||

| **Compound 29 |

Quinoxaline-Based Organic Materials: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of quinoxaline derivatives in organic electronics and medicinal chemistry.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a versatile and highly valuable scaffold in the development of advanced organic materials. Its unique electronic properties, synthetic accessibility, and diverse biological activities have positioned it as a focal point of research in both materials science and medicinal chemistry.[1] This technical guide provides a comprehensive review of quinoxaline-based organic materials, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of synthesis, detailed experimental protocols, quantitative data on their photophysical, electrochemical, and biological properties, and the underlying mechanisms of action.

Synthesis of Quinoxaline-Based Materials

The synthesis of the quinoxaline core is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction has been adapted and optimized over the years, with modern methodologies employing various catalysts and reaction conditions to improve yields and expand the diversity of accessible derivatives.[2]

General Synthetic Workflow

The development of novel quinoxaline-based materials typically follows a structured workflow, from initial synthesis to final characterization and application testing. This process is crucial for systematically exploring structure-property relationships and identifying promising candidates for specific applications.

References

An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Bromothiophen-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and potential applications, with a focus on providing practical information for researchers in the field.

Chemical Identity and Properties

CAS Number: 175135-75-8[1]

Synonym: 2-(5-bromo-2-thienyl)quinoxaline[1]

| Property | Value | Source |

| Molecular Formula | C12H7BrN2S | Calculated |

| Molecular Weight | 291.17 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

Suppliers

This compound (CAS 175135-75-8) is available from various chemical suppliers. Researchers can source this compound from the following vendors:

-

LookChem: Provides basic information and access to suppliers.[1]

-

Guidechem: A platform to connect with global manufacturers and suppliers.[2]

-

Suzhou Health Chemicals Co., Ltd.: A supplier specializing in specialty and fine chemicals.[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis of this compound would likely involve the condensation reaction between 1,2-diaminobenzene (o-phenylenediamine) and (5-bromo-2-thienyl)glyoxal.

Figure 1. Proposed synthesis of this compound.

General Experimental Protocol for Quinoxaline Synthesis:

The following is a general procedure adapted from known methods for quinoxaline synthesis.[5] Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for this specific compound.

Materials:

-

1,2-diaminobenzene

-

(5-bromo-2-thienyl)glyoxal (This precursor may need to be synthesized separately)

-

Ethanol or acetic acid (as solvent)

-

Optional: A catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve equimolar amounts of 1,2-diaminobenzene and (5-bromo-2-thienyl)glyoxal in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

If desired, add a catalytic amount of a suitable acid.

-

The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-